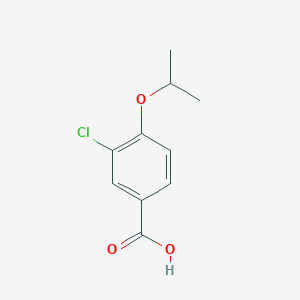

3-Chloro-4-isopropoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSPLPLQLJAPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626749 | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-07-3 | |

| Record name | 3-Chloro-4-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-isopropoxybenzoic acid CAS number 213598-07-3

An In-Depth Technical Guide to 3-Chloro-4-isopropoxybenzoic Acid (CAS: 213598-07-3): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and drug discovery. Its unique structural features—a reactive carboxylic acid handle, a lipophilic isopropoxy group, and a strategically placed chlorine atom—make it a versatile intermediate for the synthesis of novel therapeutic agents and other high-value chemical entities. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic pathway with detailed protocols, discusses robust analytical methods for characterization and quality control, and explores its applications in modern drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Core Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] The molecule's architecture is key to its utility. The carboxylic acid group serves as a primary point for chemical modification, readily forming esters and amides. The isopropoxy group increases lipophilicity, which can enhance membrane permeability of derivative compounds, while the chlorine atom can influence electronic properties, metabolic stability, and binding interactions through halogen bonding.

Table 1: Physicochemical and Safety Information

| Property | Value | Source(s) |

| CAS Number | 213598-07-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [2][3] |

| Molecular Weight | 214.65 g/mol | [2][3][4] |

| IUPAC Name | 3-chloro-4-propan-2-yloxybenzoic acid | [4] |

| Appearance | White or off-white crystalline powder | [1] |

| Purity | Typically ≥95-98% | [1][4][5] |

| Canonical SMILES | CC(C)OC1=CC=C(C(=O)O)C=C1Cl | [4] |

| InChIKey | QXSPLPLQLJAPSM-UHFFFAOYSA-N | [2][4] |

| Signal Word | Warning | [2][4] |

| Hazard Statements | H302, H315, H319, H332, H335 | [2][4] |

| Storage | Store in a cool, dry area in a tightly closed container. | [1][5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This approach offers high yields and utilizes readily available starting materials.

Conceptual Synthetic Strategy

The most common strategy involves the O-alkylation of a 3-chloro-4-hydroxybenzoic acid precursor with an isopropyl halide. The reaction is carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide.

Caption: Representative workflow for the synthesis of this compound.

Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol describes a representative method starting from the methyl ester of 3-chloro-4-hydroxybenzoic acid to prevent side reactions with the carboxylic acid.

Materials:

-

Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)

-

2-Bromopropane (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl acetate, Hexanes

-

Deionized water

Step 1: O-Alkylation (Ether Formation)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-chloro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).

-

Add 2-bromopropane (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Expert Insight: K₂CO₃ is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not the carboxylic acid (if it were unprotected), minimizing side reactions. DMF is an excellent polar aprotic solvent that promotes the Sₙ2 reaction rate.

-

Step 2: Workup and Isolation of the Ester Intermediate

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude methyl 3-chloro-4-isopropoxybenzoate, which can be used directly in the next step.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester intermediate in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).

-

Rationale: Base-catalyzed hydrolysis (saponification) is an irreversible and efficient method for converting the ester to the corresponding carboxylate salt.

-

Step 4: Acidification and Product Isolation

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated HCl to acidify the solution to a pH of ~1-2, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove inorganic salts.

Step 5: Purification

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield pure this compound.

-

Dry the final product under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Caption: Standard quality control workflow for this compound.

Table 2: Comparative Overview of Analytical Methods

| Method | Principle | Purpose | Key Information Provided |

| HPLC-UV | Reverse-phase chromatography with UV detection.[6] | Purity assessment and quantification. | Percentage purity, detection of impurities. |

| ¹H NMR | Nuclear Magnetic Resonance spectroscopy. | Structural confirmation and identification. | Chemical shifts, integration, and splitting patterns confirming proton environment. |

| LC-MS | Liquid Chromatography-Mass Spectrometry. | Molecular weight verification. | Mass-to-charge ratio (m/z) of the molecular ion, confirming elemental composition. |

| FT-IR | Fourier-Transform Infrared Spectroscopy. | Functional group identification. | Characteristic vibrational frequencies for O-H (acid), C=O (acid), and C-O (ether). |

Detailed Protocol: HPLC-UV for Purity Determination

This method is adapted from standard protocols for analyzing aromatic carboxylic acids.[6]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water (containing 0.1% trifluoroacetic acid), run in an isocratic or gradient mode.

-

Rationale: The C18 stationary phase is nonpolar, making it ideal for retaining and separating aromatic compounds. TFA is added to acidify the mobile phase, ensuring the carboxylic acid remains protonated for better peak shape and retention.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm.

-

Procedure:

-

Prepare a stock solution of the sample in acetonitrile or methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the sample solution into the HPLC system.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for creating more complex molecules with therapeutic potential.[5][7] Its value lies in its capacity as a versatile scaffold.

-

Scaffold for SAR Studies: The carboxylic acid group is an ideal anchor point for creating libraries of amides and esters. By reacting the acid with a diverse set of amines or alcohols, researchers can rapidly generate numerous analogs to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

-

Intermediate for Targeted Therapies: Benzoic acid derivatives are core structures in a wide range of drugs. This compound has been identified as a building block for potential non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[7] The specific substitution pattern may be useful in developing inhibitors for enzymes like Stearoyl-CoA desaturase 1 (SCD1), which has been implicated in metabolic diseases.[8]

-

Prodrug Development: The carboxylic acid functionality can be esterified to create prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug.[9] This strategy can be used to improve solubility, taste, or absorption.

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) or inhaled (H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

-

Precautionary Measures:

Conclusion

This compound (CAS: 213598-07-3) is a high-value chemical intermediate with significant applications in pharmaceutical and chemical research. Its well-defined structure provides a reliable and versatile platform for synthesizing diverse compound libraries aimed at discovering new therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.

References

- Acmec Biochemical. (n.d.). 213598-07-3[this compound].

- Axios Research. (n.d.). This compound - CAS - 213598-07-3.

- Shanghai Jingshi Pharmaceutical Technology Co., Ltd. (n.d.). This compound CAS NO.213598-07-3.

- Amadis Chemical Co., Ltd. (n.d.). This compound CAS NO.213598-07-3.

- Fluorochem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Gilead Sciences, Inc. (2008). United States Patent No. US 7,652,013 B2.

- Andappan, M. M., et al. (2021). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.

Sources

- 1. This compound, CasNo.213598-07-3 Shanghai Jingshi Pharmaceutical Technology Co., Ltd. China (Mainland) [jingshi12.lookchem.com]

- 2. 213598-07-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. This compound - CAS - 213598-07-3 | Axios Research [axios-research.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound, CasNo.213598-07-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound [myskinrecipes.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 3-Chloro-4-isopropoxybenzoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-4-isopropoxybenzoic acid (CAS No: 213598-07-3), a compound of interest in pharmaceutical and agrochemical synthesis.[1][2] As a substituted benzoic acid derivative, its structural confirmation relies on a multi-technique spectroscopic approach. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind spectral interpretation, and provides robust, self-validating protocols for data acquisition.

The molecular structure, featuring a carboxylic acid, an isopropyl ether, and a chlorinated aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in drug development and chemical synthesis for identity confirmation, purity assessment, and quality control.

Molecular Structure and Spectroscopic Overview

The logical first step in any spectroscopic analysis is to examine the molecule's structure to anticipate the expected signals. The key structural features of this compound (C₁₀H₁₁ClO₃) are the aromatic protons with distinct electronic environments, the isopropyl group protons, and the acidic proton of the carboxylic acid. Carbon environments are similarly diverse.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The data presented here are based on established prediction algorithms and spectral data from analogous compounds.[3][4][5][6]

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, isopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents (chlorine, alkoxy, and carboxyl groups).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | - | 1H |

| Aromatic H (position 2) | ~8.0 | Doublet | ~2.0 | 1H |

| Aromatic H (position 6) | ~7.9 | Doublet of Doublets | ~8.5, 2.0 | 1H |

| Aromatic H (position 5) | ~7.0 | Doublet | ~8.5 | 1H |

| Isopropoxy Methine (-CH) | ~4.7 | Septet | ~6.0 | 1H |

| Isopropoxy Methyl (-CH₃) | ~1.4 | Doublet | ~6.0 | 6H |

Interpretation and Causality

-

Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, resulting in a characteristic downfield, broad singlet.

-

Aromatic Protons (7.0-8.0 ppm): The three aromatic protons are in different chemical environments. The proton at position 2 is ortho to the electron-withdrawing carboxyl group and meta to the chlorine, appearing as a doublet. The proton at position 6 is ortho to the carboxyl group and ortho to the chlorine, leading to a doublet of doublets. The proton at position 5 is ortho to the electron-donating isopropoxy group and meta to the carboxyl group, making it the most upfield of the aromatic signals.

-

Isopropoxy Protons: The methine proton (~4.7 ppm) is split into a septet by the six equivalent methyl protons. Conversely, the six methyl protons (~1.4 ppm) are split into a doublet by the single methine proton. This classic "septet-doublet" pattern is a definitive indicator of an isopropyl group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~167 |

| Aromatic C4 (-O-iPr) | ~158 |

| Aromatic C3 (-Cl) | ~133 |

| Aromatic C1 (-COOH) | ~132 |

| Aromatic C6 | ~130 |

| Aromatic C2 | ~123 |

| Aromatic C5 | ~115 |

| Isopropoxy Methine (-C H) | ~72 |

| Isopropoxy Methyl (-C H₃) | ~22 |

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.[3]

-

Probe: Standard 5 mm broadband probe, tuned to the ¹H or ¹³C frequency.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, including the slowly relaxing carboxyl proton.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Caption: Key NMR correlations and spectral regions for the molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| ~3080 | C-H stretch | Aromatic | Medium |

| ~2980 | C-H stretch | Aliphatic (isopropyl) | Medium |

| 1710 - 1680 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ether | Strong |

| 960 - 900 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |

| ~800 | C-Cl stretch | Aryl Halide | Strong |

Interpretation and Causality

-

O-H Stretch (3300-2500 cm⁻¹): The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching absorption.[7][8] Its breadth is a direct result of extensive intermolecular hydrogen bonding, which creates a wide range of O-H bond environments.[9][10]

-

C=O Stretch (1710-1680 cm⁻¹): A strong, sharp peak in this region confirms the presence of a carbonyl group.[11][12] For a carboxylic acid, this peak is typically found around 1710 cm⁻¹.

-

C-O Stretches (1320-1210 cm⁻¹): The spectrum will contain strong absorptions in this region corresponding to the C-O stretching of both the carboxylic acid and the aryl ether linkage.[9]

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-C stretches, C-H bends, and the C-Cl stretch, that are unique to the molecule's overall structure.

IR Experimental Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory.

-

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample to ensure good contact with the crystal. Collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Expected Mass Spectrometry Data (ESI)

-

Molecular Formula: C₁₀H₁₁ClO₃

-

Monoisotopic Mass: 214.0397 g/mol

-

Negative Ion Mode ([M-H]⁻): m/z 213.0325

-

Positive Ion Mode ([M+H]⁺): m/z 215.0469

Fragmentation Analysis (Negative Ion Mode)

Negative ion mode is often highly informative for carboxylic acids. The primary fragmentation pathway involves the loss of carbon dioxide.[13][14]

-

[M-H]⁻ → [M-H-CO₂]⁻: The initial deprotonated molecule at m/z 213.03 will readily lose a molecule of CO₂ (44.01 Da). This is a characteristic fragmentation of deprotonated benzoic acids.[14]

-

Fragment: m/z 169.02 (C₉H₁₀ClO⁻)

-

Further fragmentation of the m/z 169 ion could involve the loss of a propene molecule (C₃H₆, 42.05 Da) from the isopropoxy group.

-

[C₉H₁₀ClO]⁻ → [C₆H₄ClO]⁻:

-

Fragment: m/z 127.00 (chlorophenoxide anion)

-

Caption: Predicted ESI⁻ fragmentation pathway for the molecule.

Mass Spectrometry Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of a weak base (e.g., ammonium hydroxide) can be added to promote deprotonation in negative ion mode.

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for obtaining high-resolution mass measurements.[13][14]

-

Infusion Analysis:

-

Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters (Negative Mode):

-

-

Tandem MS (MS/MS) for Fragmentation:

-

Isolate the precursor ion of interest ([M-H]⁻, m/z 213.03) in the first mass analyzer.

-

Introduce a collision gas (e.g., Argon) into a collision cell to induce fragmentation.

-

Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.[13]

-

Analyze the resulting fragment ions in the second mass analyzer.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the hydrogen-bonded carboxylic acid. High-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns that further corroborate the proposed structure. The protocols detailed herein provide a robust framework for obtaining high-quality, reliable data essential for any research or development endeavor involving this compound.

References

- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.

- Chemsrc. (2025, September 23). 3-chloro-4-isopropyl-benzoic acid | CAS#:161622-06-6.

- Guo, M., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- MySkinRecipes. (n.d.). This compound.

- NIST. (n.d.). Benzoic acid, 3-chloro-. NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- www.nmrdb.org. (n.d.). Predict 13C carbon NMR spectra.

- www.nmrdb.org. (n.d.). Predict 1H proton NMR spectra.

- www.nmr-predictor.com. (n.d.). Simulate and predict NMR spectra.

- The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

- The Wilson Group. (n.d.). PROSPRE - 1H NMR Predictor.

- YouTube. (2023, September 11). How to Predict NMR in ChemDraw.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 213598-07-3 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. PROSPRE [prospre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azooptics.com [azooptics.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-4-isopropoxybenzoic Acid: Molecular Structure, Bonding, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-4-isopropoxybenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into its molecular structure, exploring the intricate interplay of its functional groups and their influence on the molecule's electronic properties and reactivity. This guide will further elucidate the bonding characteristics, supported by theoretical considerations and spectroscopic data interpretation. Additionally, a plausible synthetic pathway and relevant characterization techniques are discussed to provide a holistic understanding of this important chemical entity for professionals in drug discovery and development.

Introduction

This compound, with the IUPAC name 3-chloro-4-(propan-2-yloxy)benzoic acid[2], is a substituted aromatic carboxylic acid. Its molecular structure, featuring a chlorine atom, an isopropoxy group, and a carboxylic acid moiety on a benzene ring, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical modifications, rendering it a valuable scaffold for the development of novel compounds with desired biological activities. Notably, it serves as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various agrochemicals, highlighting its significance in applied chemistry.[1]

Molecular Structure and Elucidation

The structural integrity of a molecule is fundamental to its chemical behavior. Here, we dissect the molecular architecture of this compound and discuss the methods for its structural confirmation.

Atomic Composition and Connectivity

The molecular formula of this compound is C₁₀H₁₁ClO₃, and it has a molecular weight of 214.65 g/mol .[2] The molecule consists of a central benzene ring substituted with three functional groups:

-

A carboxylic acid group (-COOH) at position 1.

-

A chlorine atom (-Cl) at position 3.

-

An isopropoxy group (-OCH(CH₃)₂) at position 4.

The connectivity of these atoms is depicted in the 2D structural representation below.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-(propan-2-yloxy)benzoic acid | [2] |

| CAS Number | 213598-07-3 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |

| Molecular Weight | 214.65 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (Commercially available) | [2] |

| Predicted XlogP | 3.6 | [3] |

Spectroscopic Characterization (Predicted and Analog-Based)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C2 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet.

-

Isopropoxy Group: A septet for the CH proton (around δ 4.6-4.8 ppm) and a doublet for the two CH₃ groups (around δ 1.3-1.4 ppm).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the isopropoxy group (C4) and the carbon of the carboxylic acid group will be the most downfield.

-

Isopropoxy Group Carbons: A signal for the CH carbon (around δ 70-72 ppm) and a signal for the two equivalent CH₃ carbons (around δ 21-23 ppm).

-

Carboxylic Acid Carbon: A signal for the carbonyl carbon at a downfield position (δ > 165 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

-

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of a chlorine atom will result in an isotopic pattern for the molecular ion and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Bonding and Electronic Effects

The chemical reactivity of this compound is governed by the electronic effects of its substituents on the aromatic ring and the carboxylic acid functionality.

The chloro and isopropoxy groups exert both inductive and resonance effects, which modulate the electron density of the benzene ring and influence the acidity of the carboxylic acid.

-

Inductive Effect (-I): Both the chlorine atom and the oxygen of the isopropoxy group are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bonds.

-

Resonance Effect (+R): The isopropoxy group has lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect. The chlorine atom also has lone pairs, but its +R effect is weaker compared to the isopropoxy group.

The interplay of these effects influences the molecule's reactivity in electrophilic aromatic substitution reactions and determines the pKa of the carboxylic acid. The electron-withdrawing nature of the chloro group and the electron-donating nature of the isopropoxy group create a unique electronic environment on the benzene ring.

Sources

Solubility of 3-Chloro-4-isopropoxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-isopropoxybenzoic Acid in Organic Solvents

Abstract

The characterization of solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, and bioavailability. This guide provides a comprehensive technical overview of the principles, determination, and predictive understanding of the solubility of this compound in organic solvents. We delve into the physicochemical properties of the molecule, establishing a theoretical framework based on intermolecular forces to rationalize its behavior in various solvent classes. A detailed, field-proven protocol for determining equilibrium solubility via the saturation shake-flask method is presented, grounded in Good Laboratory Practices (GLP) to ensure data integrity and reproducibility. Furthermore, we explore the critical factors that modulate solubility, such as temperature and pH, and provide a forward-looking perspective on modern computational prediction models. This document is designed not merely as a repository of information but as a practical and logical guide for the scientist at the bench, enabling the generation of high-quality, reliable solubility data.

Introduction: The Critical Role of Solubility

This compound (CAS No. 213598-07-3) is an aromatic carboxylic acid derivative. Such halogenated and ether-containing structures are common scaffolds and intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value specialty chemicals. The successful transition of such a compound from discovery to application is critically dependent on a thorough understanding of its physical properties, paramount among which is solubility.

Solubility dictates the feasibility of numerous essential processes:

-

Synthesis and Purification: Selecting an appropriate solvent is crucial for reaction efficiency and for purification techniques like recrystallization.

-

Formulation Development: For pharmaceutical applications, achieving the desired concentration of a drug in a delivery vehicle is fundamental to its therapeutic efficacy.[1] Poor solubility is a leading cause of failure for promising drug candidates.[2]

-

Bioavailability: An API must be in a dissolved state to be absorbed and exert its biological effect.[3]

This guide provides the foundational knowledge and practical methodologies required to expertly characterize the solubility of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility.[4] The structure of this compound features a combination of polar and non-polar moieties that govern its interactions with solvents.

Molecular Structure:

Key Structural Features & Inferred Properties:

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents.[5] It is also acidic, meaning its ionization state and thus solubility will be highly dependent on the pH of the medium.

-

Isopropoxy Group (-OCH(CH₃)₂): An ether linkage that is polar and can act as a hydrogen bond acceptor.[5] The isopropyl group itself adds non-polar, hydrophobic character.

-

Chlorine Atom (-Cl): An electronegative atom that induces a dipole moment, contributing to the molecule's overall polarity.

-

Benzene Ring: A large, non-polar, hydrophobic region that will favor interactions with non-polar solvents.[6]

The interplay between the hydrophilic -COOH group and the more hydrophobic chlorinated aromatic ring and isopropoxy group suggests that this molecule will exhibit nuanced solubility across a spectrum of organic solvents.

| Property | Value | Source |

| CAS Number | 213598-07-3 | [7] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [7] |

| Molecular Weight | 214.65 g/mol | [7] |

| Physical State | Solid | [7] |

| Predicted Polarity | Moderately Polar | Inferred from structure |

Theoretical Framework: "Like Dissolves Like"

The governing principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces.[6][8] The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The functional groups on this compound allow for several types of interactions:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, favoring solvents that can participate in H-bonding (e.g., alcohols like methanol, ethanol).[5]

-

Dipole-Dipole Interactions: The chloro, ether, and carboxyl groups create permanent dipoles, allowing for interactions with other polar molecules (e.g., acetone, ethyl acetate).[8]

-

London Dispersion Forces: The aromatic ring and alkyl chain of the isopropoxy group interact via these weaker, temporary dipoles, which are the primary forces in non-polar solvents (e.g., hexane, toluene).[8]

Diagram: Solubility Interaction Framework

This diagram illustrates the logical relationship where strong solubility is predicted when the intermolecular forces of the solute and solvent are well-matched.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability and decomposition profile of 3-Chloro-4-isopropoxybenzoic acid. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its behavior under thermal stress is paramount for ensuring process safety, optimizing reaction conditions, and maintaining drug product purity. This document moves beyond a simple recitation of facts to offer a foundational understanding of the principles behind the analytical techniques, the rationale for experimental design, and a predictive assessment of the decomposition pathways based on the molecule's structural characteristics.

Physicochemical Properties and Structural Considerations

This compound is a crystalline solid with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol .[1] Its structure, featuring a carboxylic acid group, a chloro substituent, and an isopropoxy ether group on a benzene ring, dictates its thermal behavior. The presence of the carboxylic acid moiety suggests that decarboxylation is a potential primary decomposition pathway upon heating. The chloro and isopropoxy groups will also influence the molecule's stability and the nature of its degradation products.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Physical State | Solid | [1] |

| IUPAC Name | 3-chloro-4-propan-2-yloxybenzoic acid | [1] |

Assessing Thermal Stability: A Multi-faceted Approach

A comprehensive evaluation of thermal stability requires a combination of analytical techniques that provide complementary information. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and for a more in-depth understanding of potential runaway reactions, Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA): Determining Onset of Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition, the temperature at which significant mass loss begins.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage mass loss against temperature. The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC): Uncovering Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

-

-

Data Analysis: Plot the heat flow against temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks. The area under the peak corresponds to the enthalpy change of the event.

Elucidating the Decomposition Pathway

Based on the chemical structure of this compound and established decomposition mechanisms of related compounds, a probable decomposition pathway can be proposed. The primary decomposition is likely to be initiated by decarboxylation, followed by subsequent degradation of the aromatic ring and the isopropoxy group at higher temperatures. Safety data sheets for similar compounds indicate that hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[2][3]

Predicted Decomposition Products:

-

Primary Decomposition: Decarboxylation to yield 2-chloro-1-isopropoxybenzene and carbon dioxide.

-

Secondary Decomposition: At higher temperatures, cleavage of the isopropoxy group and the C-Cl bond, potentially leading to the formation of chlorophenols, propylene, and subsequently smaller volatile organic compounds.

-

Gaseous Byproducts: Carbon monoxide, carbon dioxide, and hydrogen chloride.

To definitively identify the decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended analytical technique.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Chloro-4-isopropoxybenzoic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Chloro-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific functional groups—a carboxylic acid, a chloro group, and an isopropoxy ether on a benzene ring—confer distinct reactivity and potential biological activity, making it a valuable intermediate in drug discovery and development.[1] However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in available safety data and established principles of chemical hygiene.

Hazard Identification and GHS Classification

The primary known hazards associated with this compound, as identified by suppliers, are related to its potential for harm if inhaled or swallowed.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification of this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Harmful/Irritant)[2] | Warning[2] | H302: Harmful if swallowed[2] |

| Acute Toxicity, Inhalation | Category 4 | GHS07 (Harmful/Irritant)[2] | Warning[2] | H332: Harmful if inhaled[2] |

Note: This classification is based on available supplier data. A comprehensive toxicological profile for this specific compound is not widely available. Therefore, precautions should be taken based on the known hazards of structurally similar compounds, such as other chlorinated benzoic acids, which may also cause skin and eye irritation.[3]

Caption: Primary GHS hazards and potential associated risks.

Personal Protective Equipment (PPE): The First Line of Defense

Given the known and potential hazards, a stringent personal protective equipment (PPE) regimen is mandatory when handling this compound. The goal of PPE is to create a physical barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.

Table 2: Recommended Personal Protective Equipment

| Body Part | PPE Item | Rationale and Specifications |

| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles of the solid compound. Standard safety glasses are insufficient. |

| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound or if contaminated. |

| Body | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from spills and contamination. |

| Respiratory | Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. | The primary routes of hazardous exposure are inhalation and ingestion.[2] Engineering controls like a fume hood are the preferred method to control airborne concentrations. The precautionary statement P260 advises against breathing dust or fumes.[2] |

Safe Handling and Storage: A Protocol-Driven Approach

A systematic approach to handling and storage is crucial to minimize the risk of exposure and accidental release.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that all necessary PPE is correctly donned. The work area, typically a chemical fume hood, should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.

-

Weighing and Transfer: As this compound is a solid, care must be taken to avoid generating dust during weighing and transfer.[2] Use a spatula to handle the solid and weigh it in a tared container within the fume hood.

-

Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment used.

-

Waste Disposal: Dispose of waste, including contaminated gloves and weighing papers, in a designated hazardous waste container in accordance with local, state, and federal regulations.

Storage Guidelines

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Container: Keep the container tightly closed to prevent the absorption of moisture and contamination.

-

Segregation: Store away from incompatible materials. As a carboxylic acid, it should be segregated from strong bases, oxidizing agents, and reducing agents.[4] Storing acids in a dedicated corrosives cabinet is recommended.[4]

Accidental Spill Response Workflow

Caption: Step-by-step workflow for responding to an accidental spill.

Emergency Procedures: Preparedness is Key

In the event of an exposure or other emergency, immediate and appropriate action is critical. All personnel working with this compound must be familiar with these procedures.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[6] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4]

Conclusion

While this compound is a valuable tool in chemical research and development, its potential hazards necessitate a culture of safety and preparedness. By understanding its GHS classification, consistently using appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The causality behind these precautions is clear: preventing exposure is paramount. This guide serves as a foundational resource, but it is incumbent upon all users to consult the most up-to-date Safety Data Sheet from their supplier and to integrate these principles into their laboratory's specific chemical hygiene plan.

References

- PubChemLite. (n.d.). 3-chloro-4-((4-isopropoxybenzyl)oxy)benzoic acid (C17H17ClO4).

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 3-Isopropoxybenzoic acid.

Sources

Introduction: The Versatile Scaffold of Substituted Benzoic Acids

An In-depth Technical Guide to Substituted Benzoic Acids: From Synthesis to Therapeutic Application

Substituted benzoic acids represent a cornerstone in modern medicinal chemistry and materials science. This class of organic molecules, characterized by a benzene ring attached to a carboxylic acid group with one or more additional substituents, exhibits a remarkable diversity of physicochemical and biological properties. The strategic placement and nature of these substituents allow for the fine-tuning of a molecule's acidity, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets or its performance in a material matrix.

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthesis, key properties, and diverse applications of substituted benzoic acids. We will explore the causal relationships behind experimental choices in their synthesis and functionalization, and elucidate their structure-activity relationships (SAR) in various therapeutic contexts.

Synthesis and Functionalization Strategies

The synthetic accessibility of substituted benzoic acids is a primary driver of their widespread use. A variety of reliable and scalable methods exist for their preparation, starting from readily available precursors.

Core Synthetic Approaches

The most common strategies for the synthesis of substituted benzoic acids include:

-

Oxidation of Alkylbenzenes: A robust and often high-yielding method involves the oxidation of a methyl or other alkyl group on a benzene ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or side reactions, especially in the presence of other sensitive functional groups.

-

Grignard Reaction with Carbon Dioxide: For a more targeted approach, the Grignard reaction offers excellent regioselectivity. An aryl halide is first converted into a Grignard reagent (ArMgX), which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidic workup yields the desired benzoic acid. This method is particularly useful for introducing the carboxylic acid group at a specific position.

-

Hydrolysis of Nitriles: Aryl nitriles can be hydrolyzed under either acidic or basic conditions to afford benzoic acids. This method is advantageous when the nitrile functionality is already present or can be easily introduced, for instance, via a Sandmeyer reaction from an aniline precursor.

Experimental Protocol: Grignard Carbonation for 3-Bromobenzoic Acid Synthesis

This protocol details the synthesis of 3-bromobenzoic acid from 1,3-dibromobenzene, a representative example of the Grignard carbonation method.

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. A solution of 1,3-dibromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle heating or the addition of an iodine crystal, and then maintained at a gentle reflux until the magnesium is consumed.

-

Carbonation: The Grignard solution is cooled in an ice bath and then slowly poured over a beaker of crushed dry ice, which serves as the source of CO₂. The mixture is stirred until the excess dry ice has sublimated.

-

Acidic Workup: The resulting magnesium salt is quenched by the slow addition of aqueous HCl. This protonates the carboxylate to form the carboxylic acid and dissolves the magnesium salts.

-

Isolation and Purification: The aqueous and ether layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Workflow for Grignard Synthesis of a Substituted Benzoic Acid

Caption: Inhibition of an RTK signaling pathway by a benzoic acid derivative.

Applications in Materials Science

Beyond pharmaceuticals, substituted benzoic acids are valuable building blocks in materials science. Their rigid aromatic core and the versatile reactivity of the carboxylic acid group make them suitable for the synthesis of:

-

Polymers: They can be used as monomers in the production of polyesters and polyamides with tailored thermal and mechanical properties.

-

Liquid Crystals: The rod-like shape of certain substituted benzoic acids makes them excellent precursors for liquid crystalline materials used in displays and optical devices.

-

Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form highly porous and crystalline MOFs, which have applications in gas storage, catalysis, and separation.

Conclusion

Substituted benzoic acids are a testament to the power of subtle molecular modifications. Their synthetic tractability and the predictable influence of substituents on their physicochemical properties have established them as a privileged scaffold in both drug discovery and materials science. A thorough understanding of their synthesis, SAR, and chemical behavior is indispensable for any researcher aiming to harness their full potential in creating novel and effective chemical entities.

References

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

A Technical Guide to the Potential Applications of Aryloxybenzoic Acid Derivatives

Introduction

Aryloxybenzoic acid derivatives represent a versatile class of organic compounds characterized by a benzoic acid moiety linked to an aryl group through an ether bond. This core structure, amenable to a wide array of substitutions on both the benzoic and the aryl rings, serves as a privileged scaffold in chemical and biological sciences. The electronic properties, lipophilicity, and steric profile of these molecules can be finely tuned, leading to a broad spectrum of applications. This guide provides an in-depth exploration of the current and emerging applications of these derivatives, with a focus on their utility in agriculture and medicine. We will delve into their mechanisms of action, present quantitative data, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Application in Agriculture - Herbicidal Agents

One of the most commercially significant applications of aryloxy-based benzoic acid derivatives is in agriculture, where they form the basis of several important classes of herbicides. Their ability to selectively target and control weeds, particularly in cereal crops, has made them indispensable tools in modern farming.

Mechanism of Action: Disrupting Plant Growth

Aryloxybenzoic acid derivatives exert their herbicidal effects primarily through two distinct mechanisms of action, depending on their specific structural class.

1.1.1 Synthetic Auxins

Certain derivatives, particularly aryloxyacetates like 2,4-D and MCPA, function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf weeds.[1] This hormonal imbalance disrupts vital processes such as nucleic acid and protein metabolism, ultimately causing plant death.[1]

1.1.2 Acetyl-CoA Carboxylase (ACCase) Inhibition

A different class, the aryloxyphenoxypropionates (AOPPs or "fops"), are highly effective against grass weeds.[3][4] Their mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the de novo biosynthesis of fatty acids.[3][4][5] Fatty acids are essential components of cell membranes. By blocking ACCase, these herbicides halt lipid synthesis, leading to the breakdown of membrane integrity and rapid cell death in target grass species.[3][5] This mechanism provides excellent selectivity, as most broadleaf crops have a different, AOPP-insensitive form of ACCase.[4]

Diagram 1: Mechanism of ACCase Inhibition by AOPP Herbicides

Caption: AOPP herbicides block the ACCase enzyme, halting fatty acid synthesis.

Key Derivatives and Herbicidal Efficacy

The efficacy of these herbicides is highly dependent on their chemical structure. Small modifications can lead to significant changes in activity and crop selectivity.

| Compound Name | Herbicide Class | Primary Target | Example Efficacy Data |

| Fenoxaprop-ethyl | AOPP | Grass Weeds | Effective post-emergence control of grasses.[6] |

| Quizalofop-ethyl | AOPP | Grass Weeds | Potent inhibitor of ACCase.[6][7] |

| Fluazifop-butyl | AOPP | Grass Weeds | Used for selective control of grasses in broad-leaf crops.[4][6] |

| Haloxyfop-methyl | AOPP | Grass Weeds | Provides control of annual and perennial grasses.[6] |

| Mesotrione | HPPD Inhibitor | Broadleaf Weeds | Ki = 0.013 µM (Commercial standard for comparison).[1] |

| Compound II4 (Novel) | HPPD Inhibitor | Broadleaf Weeds | High pre-emergence activity, slightly better than mesotrione.[1] |

*Note: Mesotrione and Compound II4 are 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, another important class of herbicides, included here for comparative efficacy context as some novel aryloxyacetic acid derivatives are being developed as HPPD inhibitors.[1]

Experimental Protocol: Synthesis of a 2-(Aryloxy)propanoic Acid Herbicide Analog

This protocol describes a general, two-step synthesis for an aryloxyphenoxypropionic acid derivative, a common structural motif in ACCase-inhibiting herbicides.

Diagram 2: General Synthesis Workflow

Caption: A two-step workflow for synthesizing aryloxybenzoic acid esters.

Objective: To synthesize a model 2-(4-chlorophenoxy)propanoic acid.

Materials:

-

4-chlorophenol

-

Ethyl 2-bromopropionate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

1 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

Step 1: Williamson Ether Synthesis (Ester Formation)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone (100 mL).

-

Reaction: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. Add ethyl 2-bromopropionate (1.1 eq.) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

Step 2: Saponification (Hydrolysis to Carboxylic Acid)

-

Hydrolysis: Dissolve the crude ester from Step 1 in ethanol (50 mL) in a round-bottom flask. Add 1 M NaOH solution (2.0 eq.) and stir the mixture at 50°C for 2-4 hours, or until TLC indicates the disappearance of the ester.

-

Acidification: Cool the reaction mixture in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid should form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether (3 x 50 mL).

-

Drying & Isolation: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4-chlorophenoxy)propanoic acid, as a solid.

Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Applications in Medicine and Life Sciences

The structural versatility of aryloxybenzoic acid derivatives has also made them attractive scaffolds in drug discovery. Their ability to interact with various biological targets has led to the development of compounds with antimicrobial, anti-inflammatory, and metabolic-modulating properties.

Antimicrobial and Antifungal Agents

Several studies have demonstrated the potential of aryloxybenzoic acid derivatives as antimicrobial agents, active against both bacteria and fungi.[8][9][10]

2.1.1 Mechanism of Action

The precise mechanisms are varied and depend on the specific derivative. Some compounds are believed to disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death. Others may function as efflux pump inhibitors (EPIs).[11][12][13] Bacterial efflux pumps are proteins that actively transport antibiotics out of the cell, conferring drug resistance. By inhibiting these pumps, certain benzoic acid derivatives can restore the efficacy of existing antibiotics.[11][12]

2.1.2 Key Derivatives and Antimicrobial Activity

Research has identified several promising candidates with significant antimicrobial potential.

| Derivative Class | Target Organisms | Activity Metric (Example) | Reference |

| Substituted Oxazole-benzamides | Gram-positive bacteria (e.g., S. aureus) | MIC = 125 µg/mL for compound 4 | [10] |

| 2-Chlorobenzoic Acid Schiff's Bases | Gram-negative bacteria (e.g., E. coli) | pMIC(ec) = 2.27 µM/ml for compound 6 | [8] |

| Aryloxy/thioaryloxy Oxazolidinones | Gram-positive bacteria (resistant strains) | Some compounds more potent than Linezolid | [9] |

| Trimethoxybenzoic Acid Derivatives | S. aureus, S. enterica | Act as Efflux Pump Inhibitors | [11][12] |

| 3,5-Dinitrobenzoic Acid Esters | Mycobacterium tuberculosis | MIC values of 20 µM–40 µM | [14] |

MIC = Minimum Inhibitory Concentration; pMIC = -log(MIC)

Therapeutic Potential in Metabolic and Inflammatory Diseases

Derivatives of hydroxybenzoic acids, which are found in many plants, are being investigated for a range of therapeutic applications, including the management of metabolic disorders and inflammation.[15]

2.2.1 Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

Many hydroxybenzoic acid derivatives possess potent antioxidant properties, enabling them to neutralize harmful free radicals and reduce oxidative stress, a key factor in many chronic diseases.[15] Their anti-inflammatory effects are often linked to the modulation of signaling pathways involved in the immune response. For example, 2,5-dihydroxybenzoic acid (2,5-DHBA) has been shown to attenuate hepatic steatosis (fatty liver disease) by targeting the CCL2-CCR2 signaling axis, which reduces inflammatory cell infiltration and lipid accumulation.[16] Other arylalkanoic acids act as prodrugs that are metabolized in the body to active non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis.[17]

Diagram 3: Screening Cascade for Novel Antimicrobial Agents

Caption: High-throughput screening workflow for discovering new antimicrobials.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound, a standard measure of antimicrobial efficacy.

Objective: To determine the MIC of a test aryloxybenzoic acid derivative against Escherichia coli.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

E. coli strain (e.g., ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader (600 nm).

-

Sterile pipette tips and multichannel pipette.

-

Incubator (37°C).

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Compound Dilution Series:

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the test compound at twice the highest desired concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. This brings the final bacterial concentration to ~5 x 10⁵ CFU/mL and halves the compound concentrations.

-

Add 100 µL of sterile MHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC well will be the first well with an OD reading similar to the sterility control (well 12).

-

Conclusion and Future Outlook

Aryloxybenzoic acid derivatives are a cornerstone of chemical research with proven, high-impact applications. In agriculture, they continue to be vital for weed management, with ongoing research focused on overcoming resistance and discovering novel herbicidal targets. In medicine, their potential is vast and still unfolding. The scaffold's amenability to chemical modification makes it an excellent starting point for developing new antimicrobial agents to combat drug-resistant pathogens, as well as novel therapeutics for inflammatory and metabolic diseases. Future research will likely focus on leveraging computational chemistry and high-throughput screening to explore the immense chemical space of these derivatives, aiming to identify next-generation compounds with enhanced potency, selectivity, and safety profiles.

References

- ResearchGate. (2025). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.

- SpringerLink. (n.d.). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.

- Google Patents. (n.d.). EP0919119B1 - Aryloxy-phenoxy-alkane carboxylic acid herbicide resistant maize.

- IntechOpen. (2018). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms.

- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.

- Thieme Connect. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.

- Elsevier. (2004). Synthesis and antibacterial activity of some aryloxy/thioaryloxy oxazolidinone derivatives. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (n.d.). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase.

- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules.

- Semantic Scholar. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.

- National Center for Biotechnology Information. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceutics.

- National Center for Biotechnology Information. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].

- Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure in Isolated Sheep Erythrocytes.

- ResearchGate. (2018). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids.

- MDPI. (2023). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules.

- National Center for Biotechnology Information. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Pest Management Science.

- Google Patents. (n.d.). JP2007182404A - Aryloxy-N- (alkoxyalkyl) alkanoic acid amide derivatives and herbicides.

- National Center for Biotechnology Information. (1991). Overview of herbicide mechanisms of action. Environmental Health Perspectives.

- MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences.

- National Center for Biotechnology Information. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences.

- National Center for Biotechnology Information. (2004). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry.

- ResearchGate. (2022). (PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.